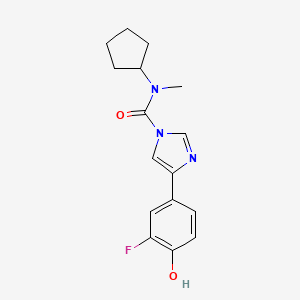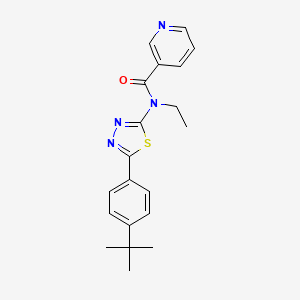
Triazolo-benzodiazepine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolo-benzodiazepine derivative 1 is a compound belonging to the class of benzodiazepine derivatives that have an additional triazole ring fused to the diazepine ring. This structural modification imparts unique pharmacological properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of triazolo-benzodiazepine derivative 1 typically involves a multi-step process. The synthetic approach starts with the diazotization of 2-aminobenzoic acids to produce 2-azidobenzoic acids. These compounds are then reacted with propargylamine, benzaldehyde, and isocyanides to form the triazolo-benzodiazepine derivatives . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
Triazolo-benzodiazepine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Scientific Research Applications
Triazolo-benzodiazepine derivative 1 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Evaluated for its anticonvulsant, anxiolytic, and sedative properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of triazolo-benzodiazepine derivative 1 involves its interaction with benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anticonvulsant and anxiolytic effects .
Comparison with Similar Compounds
Triazolo-benzodiazepine derivative 1 is compared with other similar compounds such as diazepam and alprazolam. While all these compounds share a benzodiazepine core, the presence of the triazole ring in this compound imparts unique pharmacological properties, such as increased potency and selectivity for certain receptor subtypes . Similar compounds include:
- Diazepam
- Alprazolam
- Clonazepam
Properties
Molecular Formula |
C26H31N3OS |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-methyl-2-[4-(3-piperidin-1-ylpropoxy)phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine |
InChI |
InChI=1S/C26H31N3OS/c1-20-25(31-26-27-18-22-8-3-4-9-23(22)19-29(20)26)21-10-12-24(13-11-21)30-17-7-16-28-14-5-2-6-15-28/h3-4,8-13H,2,5-7,14-19H2,1H3 |
InChI Key |
RUTOALHMLUQLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NCC3=CC=CC=C3CN12)C4=CC=C(C=C4)OCCCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)
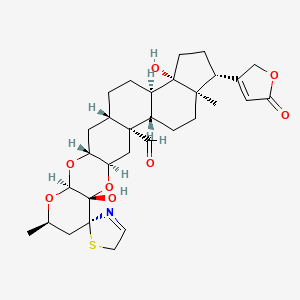
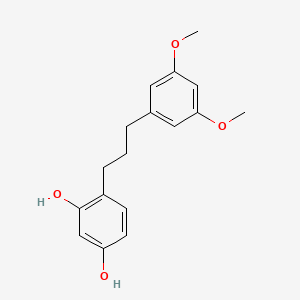
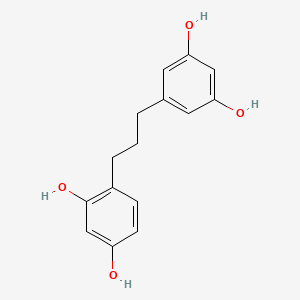
![1-(2,6-Dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea](/img/structure/B10836365.png)
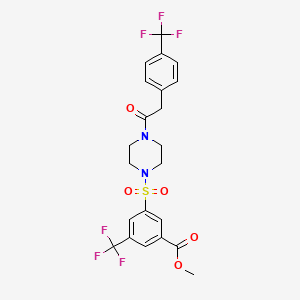
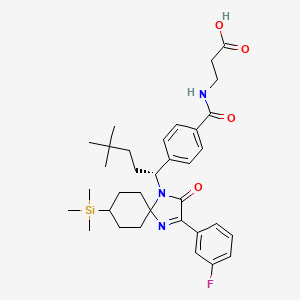

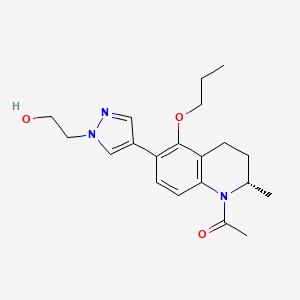
![4-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-8-tert-butyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836383.png)
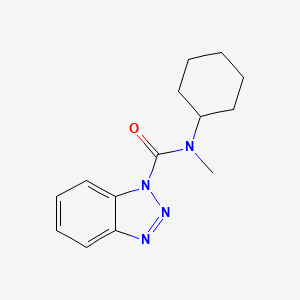
![3-[[4-[1-(8-Tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid](/img/structure/B10836393.png)
